
Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring substituted with a dioxolane moiety and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where an alkene reacts with diiodomethane (CH2I2) in the presence of a zinc-copper couple.
Introduction of the Dioxolane Moiety: The dioxolane ring can be introduced through a reaction between a diol and an aldehyde or ketone under acidic conditions.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated systems can also be employed to streamline the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dioxolane ring may be oxidized to form a corresponding lactone.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or ethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring can act as a reactive site, facilitating interactions with molecular targets.
類似化合物との比較
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the dioxolane moiety, making it less complex.
Methyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclopropane-1,1-dicarboxylate: Contains two carboxylate groups, offering different reactivity.
特性
CAS番号 |
72184-71-5 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
ethyl (1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-11-8(10)6-5-7(6)9-12-3-4-13-9/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChIキー |
YRBUKTDOOFQXDK-RNFRBKRXSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2OCCO2 |
正規SMILES |
CCOC(=O)C1CC1C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


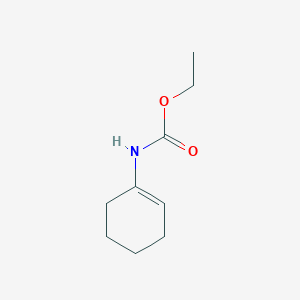
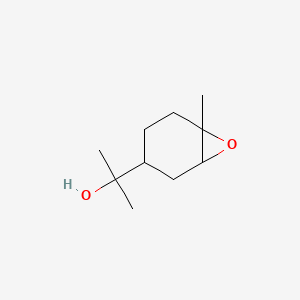
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
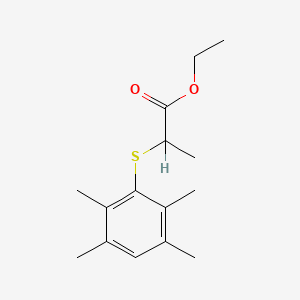
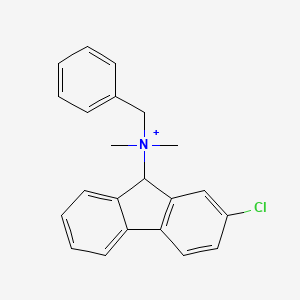
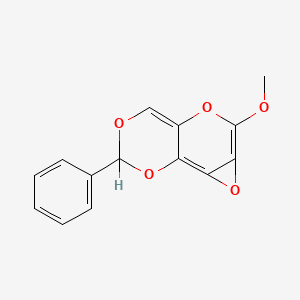
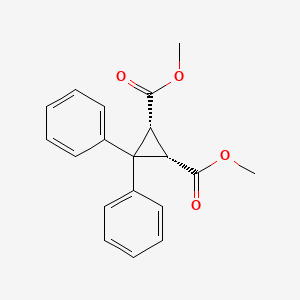
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
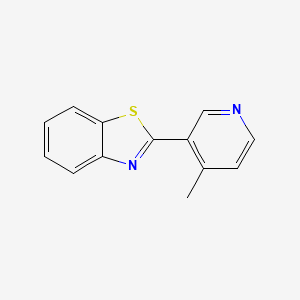
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
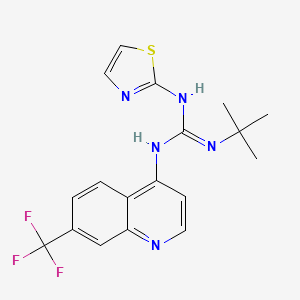
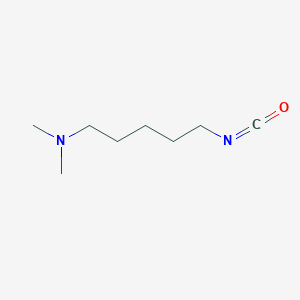

![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
